
3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanamide is an organic compound with the molecular formula C14H19NO It is a derivative of indene, characterized by the presence of two methyl groups at positions 4 and 6, and a propanamide group attached to the indene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanamide typically involves the following steps:
Formation of 4,6-Dimethyl-2,3-dihydro-1H-indene: This intermediate can be synthesized through the hydrogenation of 4,6-dimethylindene under specific conditions.
Attachment of the Propanamide Group: The propanamide group is introduced through a reaction with propanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale hydrogenation and acylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethyl-2,3-dihydro-1H-indene: A precursor in the synthesis of the target compound.
Propanamide: A simpler amide compound used in various chemical reactions.
Uniqueness
3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanamide is unique due to its specific substitution pattern on the indene ring and the presence of the propanamide group. This combination imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Propiedades
Número CAS |
62678-09-5 |
|---|---|
Fórmula molecular |
C14H19NO |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
3-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)propanamide |
InChI |
InChI=1S/C14H19NO/c1-9-7-10(2)12-5-3-11(13(12)8-9)4-6-14(15)16/h7-8,11H,3-6H2,1-2H3,(H2,15,16) |
Clave InChI |
FMHIYGWYQGYNGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2CCC(C2=C1)CCC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


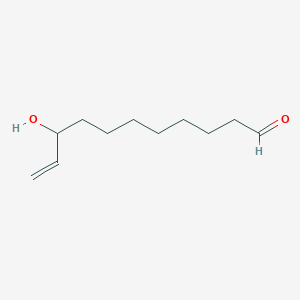
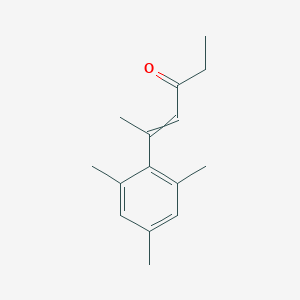
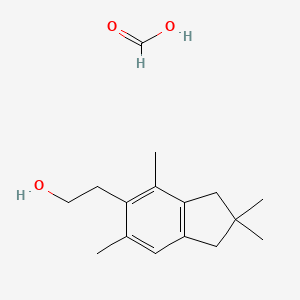
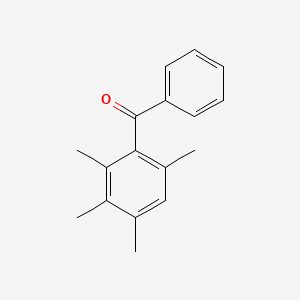

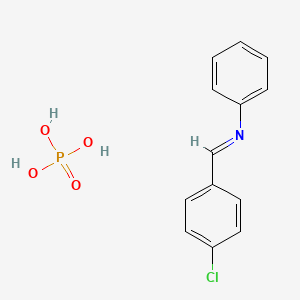

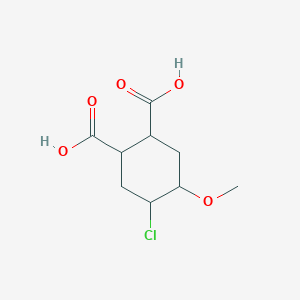
![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)
![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)

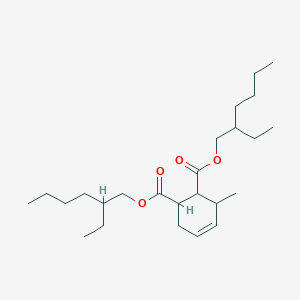
![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)

